1-[1-(2-chlorophenyl)vinyl]pyridinium
Description
1-[1-(2-Chlorophenyl)vinyl]pyridinium is a pyridinium-based compound with the molecular formula C₁₃H₁₁ClN⁺ and a molar mass of 216.69 g/mol . Its structure features a pyridinium cation substituted with a 1-(2-chlorophenyl)vinyl group. The 2-chlorophenyl moiety introduces steric and electronic effects, influencing reactivity and biological activity.
Properties
Molecular Formula |
C13H11ClN+ |
|---|---|
Molecular Weight |
216.68g/mol |
IUPAC Name |
1-[1-(2-chlorophenyl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C13H11ClN/c1-11(15-9-5-2-6-10-15)12-7-3-4-8-13(12)14/h2-10H,1H2/q+1 |
InChI Key |
XHBUMLYBSZKDHQ-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1Cl)[N+]2=CC=CC=C2 |
Canonical SMILES |
C=C(C1=CC=CC=C1Cl)[N+]2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[1-(2-chlorophenyl)vinyl]pyridinium can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with pyridine in the presence of a base, such as sodium hydroxide, to form the corresponding vinylpyridine derivative. This intermediate is then subjected to quaternization using an alkylating agent, such as methyl iodide, to yield the final pyridinium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-chlorophenyl)vinyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent, such as acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols or amines .
Scientific Research Applications
1-[1-(2-chlorophenyl)vinyl]pyridinium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorophenyl)vinyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Halogen-Substituted Pyridinium Derivatives
1-(2-Chlorophenyl)pyridinium chloride and 1-(2-bromophenyl)pyridinium chloride are closely related analogs differing only in the halogen substituent (Cl vs. Br). Key comparisons include:
| Property | 1-(2-Chlorophenyl)pyridinium Chloride | 1-(2-Bromophenyl)pyridinium Chloride |
|---|---|---|
| Antibacterial Activity (E. coli) | Zone of inhibition: 13 ± 0.11 mm | Zone of inhibition: 11 ± 0.43 mm |
| Chromatographic Polarity | Rf = 0.226 | Rf = 0.246 |
| Molecular Weight | 216.69 g/mol | 261.13 g/mol |
The chloro derivative exhibits superior antibacterial efficacy against E. coli, likely due to enhanced electrophilicity from the smaller, more electronegative Cl atom. Its lower Rf value indicates higher polarity, correlating with stronger interactions with polar stationary phases in chromatography .
Pyridinium Derivatives with Bulky Substituents
1-(1-Adamantyl)pyridinium bromide features a bulky adamantane group instead of the vinyl-aryl moiety. This substitution increases its molecular weight (294.23 g/mol ) and melting point (245°C ), highlighting how steric bulk enhances thermal stability. However, its biological activity remains uncharacterized in the evidence, limiting direct comparison .
1-[2-((2-Chlorophenyl)amino)ethyl]-4-methylpyridinium chloride incorporates an ethylamino linker, enabling hydrogen bonding. Such structural modifications may expand its applications in medicinal chemistry, though specific data are absent .
Pyrrolidinyl and Piperidinyl Derivatives
Compounds such as 1-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one (C₁₂H₁₄ClNO) and 1-(4-chlorophenyl)-3-piperidin-1-ylpyrrolidin-2-one (GI₅₀ > 100 μM in prostate cancer cells) demonstrate how nitrogen-containing heterocycles influence bioactivity. While these compounds share a 2-chlorophenyl group, their piperidine/pyrrolidine rings confer distinct pharmacokinetic profiles, such as reduced cytotoxicity compared to pyridinium salts .
Sulfur-Containing Analogues
1-Benzylsulfanyl-2-[(2-chlorophenyl)diazenyl]benzene incorporates a diazenyl group and sulfur linkage, enabling applications in dye chemistry and coordination polymers. Its structural complexity contrasts with the simpler vinylpyridinium framework, emphasizing divergent synthetic utility .
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